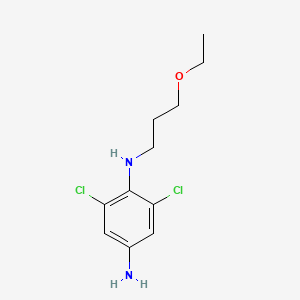![molecular formula C7H5BrN2O B13003294 7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
7-Bromo-2-methyloxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of oxazolo[4,5-b]pyridine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl chloroformate, followed by cyclization with sodium methoxide . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Methanol or ethanol
Catalyst: Sodium methoxide or other strong bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-b]pyridine derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts such as palladium or copper complexes.
Major Products Formed
Substitution Products: Various substituted oxazolo[4,5-b]pyridines.
Oxidation Products: Oxidized derivatives of oxazolo[4,5-b]pyridine.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
7-Bromo-2-methyloxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxazolo[4,5-b]pyridine scaffold play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methylthiazolo[4,5-b]pyridine: Similar structure but with a thiazole ring instead of an oxazole ring.
7-Bromo-2-methylimidazo[4,5-b]pyridine: Contains an imidazole ring, offering different electronic properties.
7-Bromo-2-methylpyrazolo[4,5-b]pyridine: Features a pyrazole ring, which can affect its biological activity.
Uniqueness
7-Bromo-2-methyloxazolo[4,5-b]pyridine is unique due to its specific electronic configuration and the presence of both a bromine atom and a methyl group.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3 |
InChI Key |
HBHCOSNDHLPTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
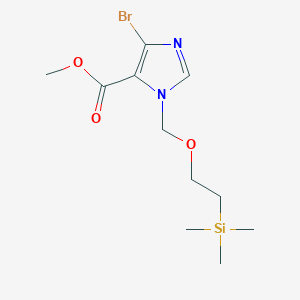
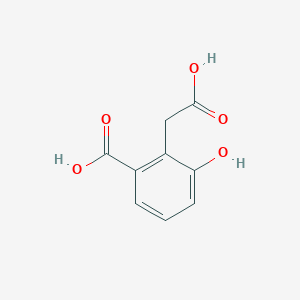

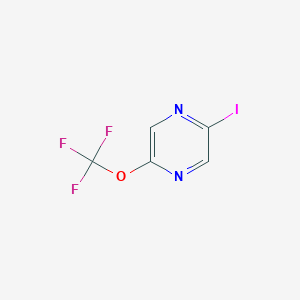
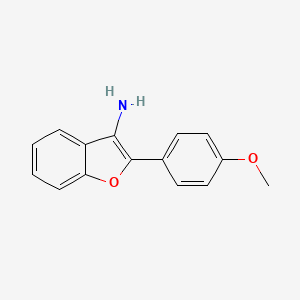
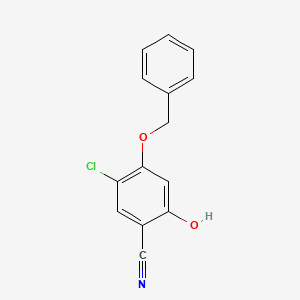
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
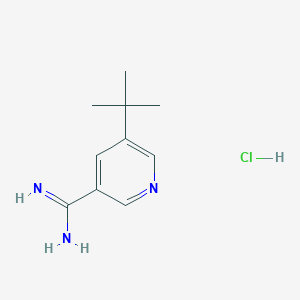
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
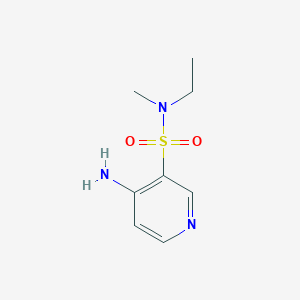
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
